5-Bromopyrimidin-2(1H)-one hydrobromide
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Overview
Description
5-Bromopyrimidin-2(1H)-one hydrobromide is a useful research compound. Its molecular formula is C4H4Br2N2O and its molecular weight is 255.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
5-Bromopyrimidin-2(1H)-one hydrobromide has been utilized in various synthetic and chemical reactivity studies. A notable application is its conversion to 5-hydroxypyrimidines through a mild and general synthetic method. This transformation highlights its utility in producing compounds containing functional groups incompatible with other reagents used for this conversion, thus offering a versatile tool for chemical synthesis (Medina, Henry, & Axten, 2006). Additionally, this compound serves as a precursor in the synthesis of complex molecules, such as heterocyclic stable pentaones, through reactions with cyanogen bromide and various aldehydes, demonstrating its role in facilitating diverse chemical transformations (Jalilzadeh & Pesyan, 2011).
Supramolecular Chemistry
In the realm of supramolecular chemistry, this compound has been involved in studies exploring halogen bonding directed supramolecular assembly. Research demonstrates its application in forming macrocyclic imide-based structures through reactions with isophthaloyl dichloride, underscoring the compound's utility in promoting organized molecular assembly via halogen and weaker hydrogen bonding (Mocilac & Gallagher, 2014).
Material Science and Nanotechnology
Furthermore, this compound has applications in material science and nanotechnology. It has been used in the preparation of metal-complexing molecular rods, with efficient syntheses developed for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines, highlighting its significance in constructing molecules with potential for electronic and photonic applications (Schwab, Fleischer, & Michl, 2002).
Photophysics and Photochemistry
The compound's involvement in photophysics and photochemistry research is also noteworthy. Studies on the excited states of bromopyrimidines, including 5-bromopyrimidine, have provided valuable insights into their photoabsorption properties, contributing to our understanding of the photophysical behavior of brominated pyrimidines and their potential applications in photovoltaic systems and photodetectors (Mendes et al., 2021).
Future Directions
While specific future directions for “5-Bromopyrimidin-2(1H)-one hydrobromide” were not found, research into pyrimidine derivatives continues to be an active area of study . For example, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities .
Mechanism of Action
Target of Action
It is often used as a laboratory chemical and in the synthesis of other substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromopyrimidin-2(1H)-one hydrobromide. It is slightly soluble in water , which could affect its behavior in aqueous environments.
Properties
IUPAC Name |
5-bromo-1H-pyrimidin-2-one;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O.BrH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVVNDGBAKEXQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510112 |
Source
|
Record name | 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81590-30-9 |
Source
|
Record name | 5-Bromopyrimidin-2(1H)-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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